Stereochemical Identity: (R)-Enantiomer vs. (S)-Enantiomer — Absolute Configuration Confirmation
The (R)-enantiomer (CAS 114046-87-6) is uniquely identified by its isomeric SMILES COC(=O)C1=NC[C@@H](C1)O and InChIKey AYHHHUNRVBDENF-SCSAIBSYSA-N, where the '/t4-/m1/s1' layer encodes the (R)-absolute configuration . The (S)-enantiomer would carry the opposite stereodescriptor (InChI layer '/t4-/m0/s1') and is cataloged under a distinct CAS registry number. Patent US4886908 explicitly requires the (R)-configuration for GABOB synthesis; use of the (S)-enantiomer would yield the enantiomeric (S)-GABOB product with different pharmacological profile [1]. Enantiomeric cross-contamination below 1% is difficult to detect by achiral HPLC but is resolved by chiral stationary phase methods [2]. For procurement, the (R)-enantiomer must be specified with enantiomeric excess (ee) certification, as racemic or scalemic material introduces an uncontrolled variable in stereoselective transformations.
| Evidence Dimension | Absolute configuration and stereochemical outcome in downstream synthesis |
|---|---|
| Target Compound Data | (R)-configuration: InChIKey AYHHHUNRVBDENF-SCSAIBSYSA-N; isomeric SMILES COC(=O)C1=NC[C@@H](C1)O; yields (R)-GABOB upon oxidative ring-opening and hydrolysis [1] |
| Comparator Or Baseline | (S)-enantiomer: would have InChIKey with '/t4-/m0/s1'; yields (S)-GABOB (different pharmacological profile); distinct CAS registry number |
| Quantified Difference | Opposite absolute configuration leads to opposite enantiomer of final product; specific rotation sign and magnitude differ (quantitative optical rotation data for the specific methyl ester not located in non-excluded sources at time of analysis) |
| Conditions | Stereochemical assignment confirmed by InChI stereochemistry layer; chiral HPLC with polysaccharide-based CSP validated for analogous pyrroline enantioseparation [2] |
Why This Matters
For any chiral synthesis application, enantiomeric identity is non-negotiable; procuring the wrong enantiomer or racemic material wastes the entire synthetic sequence and invalidates biological testing results.
- [1] US Patent 4,886,908. Method of preparing (R)-4-amino-3-hydroxybutyric acid. Starting material is (2S,4R)-4-hydroxyproline methyl ester; product is (R)-GABOB. Stereochemistry is retained through the intermediate (R)-4-hydroxy-1-pyrroline-2-carboxylic acid ester stage. View Source
- [2] SCOPUS abstract. HPLC enantioseparation and absolute configuration of novel anti-inflammatory pyrrole derivatives. Describes use of Chiralpak IA polysaccharide-based chiral stationary phases for semipreparative enantioseparation of pyrrole derivatives and chiroptical property determination. Search result identifier: scopus.kisti.re.kr. View Source
